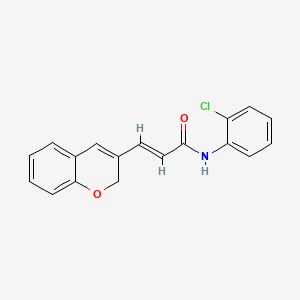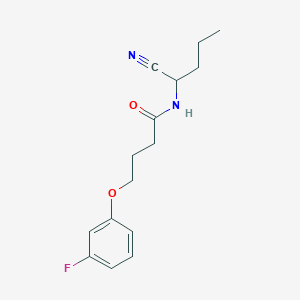
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide, also known as CFN-99529, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide exerts its effects through the inhibition of certain ion channels, including the voltage-gated sodium channels and the transient receptor potential channels. These channels play a crucial role in various physiological processes, including the transmission of nerve impulses and the regulation of cellular calcium levels. By inhibiting these channels, this compound can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. These effects have been observed in various cell lines and animal models, suggesting that this compound could have potential therapeutic benefits in various diseases.
实验室实验的优点和局限性
One of the advantages of N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide is its specificity for certain ion channels, which allows for targeted modulation of physiological processes. However, one of the limitations of this compound is its potential toxicity, which could limit its therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several potential future directions for research on N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide. One area of interest is the development of more potent and selective inhibitors of ion channels, which could lead to the development of new treatments for various diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, which could inform the development of more effective and safer drug candidates.
合成方法
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide can be synthesized through a series of chemical reactions involving 4-(3-fluorophenoxy)butanoic acid and 1-cyanobutane. The synthesis process involves the use of various reagents and solvents, including N,N-dimethylformamide, triethylamine, and acetic anhydride. The final product is obtained through a purification process involving column chromatography.
科学研究应用
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to inhibit the activity of certain ion channels, which could lead to the development of new treatments for neurological disorders. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer.
属性
IUPAC Name |
N-(1-cyanobutyl)-4-(3-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-2-5-13(11-17)18-15(19)8-4-9-20-14-7-3-6-12(16)10-14/h3,6-7,10,13H,2,4-5,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEJTSFVUVIWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

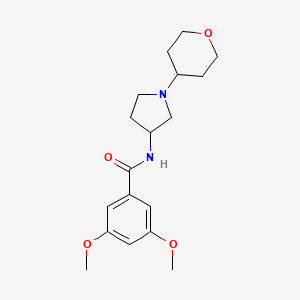

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)

![N,N-diisopropyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2785240.png)
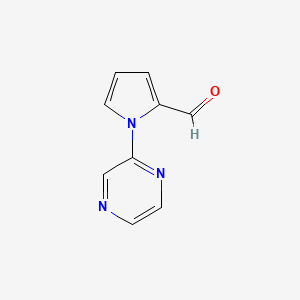
![N-cyclohexyl-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2785243.png)
![(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B2785244.png)
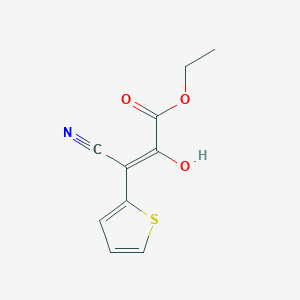
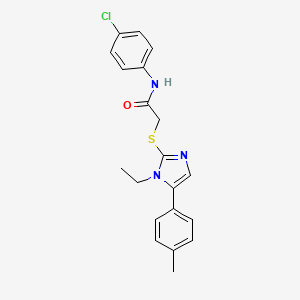
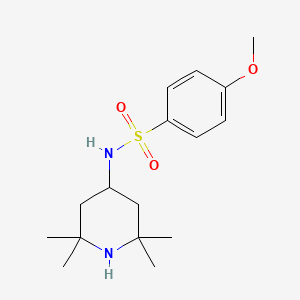
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)
